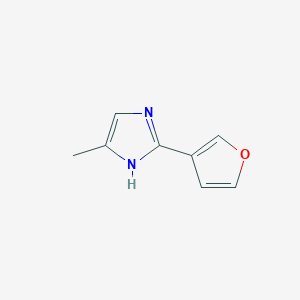

2-(3-Furyl)-5-methylimidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

2-(furan-3-yl)-5-methyl-1H-imidazole |

InChI |

InChI=1S/C8H8N2O/c1-6-4-9-8(10-6)7-2-3-11-5-7/h2-5H,1H3,(H,9,10) |

InChI Key |

NDEYGYWWVCRWET-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N1)C2=COC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for the Construction of 2 3 Furyl 5 Methylimidazole and Analogues

Historical and Mechanistic Perspectives on Imidazole (B134444) Ring Formation

The formation of the imidazole ring can be achieved through several named reactions, each with its own mechanistic pathway and range of applicability. Two of the most prominent methods are the Debus-Radziszewski condensation and the Van Leusen imidazole synthesis.

First reported by Heinrich Debus in 1858, the Debus-Radziszewski imidazole synthesis is a classic multi-component reaction for preparing imidazoles. wikipedia.orgmdpi.comijprajournal.com The fundamental reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). wikipedia.orgmdpi.com A primary amine can be used in place of one equivalent of ammonia to yield N-substituted imidazoles. wikipedia.org The reaction is commercially significant for the production of various imidazoles. wikipedia.org

The mechanism is generally understood to occur in two main stages. wikipedia.orgscribd.com First, the dicarbonyl compound reacts with ammonia or a primary amine to form a diimine intermediate. ijprajournal.com In the second stage, this diimine condenses with the aldehyde, followed by cyclization and oxidation (dehydrogenation) to form the aromatic imidazole ring. wikipedia.orgscribd.com

Reaction Scheme: The Debus-Radziszewski Imidazole Synthesis

Dicarbonyl + Aldehyde + 2 NH₃ → Imidazole + 3 H₂O

Despite its long history, a key drawback of the original Debus-Radziszewski synthesis can be low yields and the potential for side reactions. ijprajournal.com Consequently, numerous variants have been developed to improve efficiency and expand the substrate scope. Modern adaptations often focus on the use of catalysts and alternative energy sources.

Catalytic Variants: A wide range of catalysts have been employed to enhance the reaction. These include Lewis acids like Yb(OTf)₃ and silica-based catalysts such as TiCl₃-SiO₂. biomedpharmajournal.orgresearchgate.net For instance, using silicotungstic acid as a catalyst for the condensation of benzil, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) has been shown to produce trisubstituted imidazoles in high yields. ijprajournal.com

Microwave-Assisted Synthesis: The use of microwave irradiation, often under solvent-free conditions, has emerged as a significant improvement. ijprajournal.com This "green chemistry" approach can dramatically reduce reaction times and improve yields compared to conventional heating methods. ijprajournal.comsemanticscholar.org For example, the three-component synthesis of 2,4,5-trisubstituted imidazoles from benzil, aryl aldehydes, and ammonium acetate proceeds efficiently under microwave irradiation without a solvent. ijprajournal.com

Nanocatalysts: Magnetically separable nanocatalysts, such as Fe₃O₄ nanoparticles, have been utilized to facilitate the reaction. ijprajournal.com These catalysts act as reusable Lewis acids, promoting the reaction and allowing for easy separation from the reaction mixture, which is both economical and environmentally friendly. ijprajournal.com

Table 1: Comparison of Catalysts in Debus-Radziszewski Variants

| Catalyst | Reaction Conditions | Typical Yield | Reference |

|---|---|---|---|

| Silicotungstic Acid (7.5 mol%) | Ethanol, Reflux | 94% | ijprajournal.com |

| TiCl₃-SiO₂ | Heat, 90°C | 92% | biomedpharmajournal.org |

| Fe₃O₄ Nanoparticles | Microwave Irradiation | High | ijprajournal.com |

| Yb(OTf)₃ | Mild Conditions | Excellent | researchgate.net |

| Amberlyst A-15 | Microwave Irradiation | Good | ijprajournal.com |

The Van Leusen imidazole synthesis, developed in 1977, provides a powerful and versatile route to 1,4,5-trisubstituted imidazoles. organic-chemistry.orgnih.govwikipedia.org The key reagent in this reaction is tosylmethyl isocyanide (TosMIC), which possesses a reactive isocyanide carbon, an active methylene (B1212753) group, and a tosyl group that functions as an excellent leaving group. organic-chemistry.orgtsijournals.com The classical approach involves the reaction of TosMIC with an aldimine in the presence of a base. organic-chemistry.org

The mechanism proceeds via a stepwise [3+2] cycloaddition. tsijournals.com The base deprotonates the active methylene group of TosMIC, creating a nucleophile that attacks the aldimine carbon. Subsequent cyclization forms a 4-tosyl-2-imidazoline intermediate. tsijournals.com The elimination of the tosyl group (p-toluenesulfinic acid) leads to the formation of the aromatic imidazole ring. wikipedia.orgtsijournals.com

A significant modern adaptation is the Van Leusen three-component reaction (vL-3CR), where the aldimine is generated in situ from an aldehyde and a primary amine. organic-chemistry.org This one-pot procedure simplifies the process, as the water generated during imine formation does not interfere with the subsequent cycloaddition. organic-chemistry.org This method is not a true multicomponent reaction, as the components react stepwise; if the aldehyde reacts with TosMIC before imine formation, an oxazole (B20620) is produced instead. organic-chemistry.org The vL-3CR has been widely applied in medicinal chemistry for the synthesis of complex imidazole-based molecules. nih.gov

Targeted Synthetic Strategies for Furyl-Substituted Imidazoles

To synthesize 2-(3-Furyl)-5-methylimidazole, the general methods of imidazole formation must be adapted to ensure the correct placement of the 3-furyl group at the C2 position and the methyl group at the C5 position.

Introducing a substituent at the 2-position of the imidazole ring is a common objective. In the context of the Debus-Radziszewski reaction, the aldehyde component directly becomes the C2 substituent of the final imidazole. Therefore, to synthesize this compound using this method, 3-furaldehyde (B129913) would be the required aldehyde starting material. The other components would be a 1,2-dicarbonyl that provides the C4 and C5 carbons (with one being a methyl group precursor) and ammonia.

Novel synthetic strategies have also been developed. One modular, one-pot approach to 2,4(5)-disubstituted imidazoles involves the initial oxidation of a ketone to a glyoxal, followed by a Radziszewski-type condensation with an aldehyde. acs.org However, the synthesis of 2-furyl derivatives using this specific protocol was reported to perform poorly under standard conditions. acs.org

Achieving complete regioselectivity is crucial for the unambiguous synthesis of a specific isomer like this compound. The choice of synthetic route inherently dictates the regiochemical outcome.

In the Debus-Radziszewski synthesis , the regiochemistry is straightforward. The aldehyde provides the C2 substituent, while the 1,2-dicarbonyl compound provides the C4 and C5 substituents. To obtain the desired product, one would need to use 3-furaldehyde and a dicarbonyl like 1-oxopropanal (methylglyoxal), along with ammonia. The condensation would place the furyl group at C2 and the methyl group at C5.

In the Van Leusen synthesis , the regiochemistry is also well-defined. The aldehyde used to form the aldimine in situ ultimately provides the C5 substituent, while the R-group of the primary amine becomes the N1 substituent. The TosMIC reagent provides the C2 and C4 atoms. To generate a 2,5-disubstituted imidazole, a modification of the standard procedure is required. However, the classic vL-3CR typically yields 1,4,5-trisubstituted or 1,5-disubstituted imidazoles. tsijournals.com

Other Regioselective Methods: Research into regioselective synthesis has produced protocols specifically for 1,4-disubstituted imidazoles, which involves the reaction of a glycine (B1666218) derivative to form a 2-azabuta-1,3-diene, followed by transamination and cyclization. rsc.org While not directly applicable to the target 2,5-disubstituted pattern, it highlights the development of methods to overcome regiochemical challenges. rsc.org The synthesis of highly substituted imidazoles can also be achieved from diaminomaleonitrile, where reaction pathways can be directed toward specific isomers by controlling the substituents. acs.org

While this compound itself is not chiral, the synthesis of its analogues or derivatives may involve the creation of stereocenters. The control of stereochemistry in imidazole synthesis is an active area of research, particularly for creating enantiopure compounds for pharmaceutical applications. researchgate.net

The ability to control stereochemistry is critical when the substituents on the imidazole ring or the reactants themselves contain chiral centers. unipv.it Methods for achieving stereochemical control include:

Asymmetric Catalysis: Chiral catalysts can be used to direct the formation of a specific enantiomer. For example, chiral bicyclic imidazole organocatalysts have been developed for enantioselective acylation reactions on substrates like indolones, achieving high enantioselectivity (up to 97% ee). chinesechemsoc.org

Chiral Pool Synthesis: Starting from enantiopure precursors ensures that the stereochemistry is retained throughout the synthetic sequence.

Phase-Transfer Catalysis: Chiral cation-directed desymmetrization has been used for the enantioselective synthesis of axially chiral imidazoles. nih.gov This involves the deprotonation of a 1H-imidazole to generate an achiral anion with enantiotopic nitrogen atoms, which are then differentiated by a chiral phase-transfer catalyst during alkylation. nih.gov

Table 2: Approaches to Stereochemical Control in Imidazole Synthesis

| Method | Description | Example Application | Reference |

|---|---|---|---|

| Asymmetric Organocatalysis | Use of chiral Lewis base organocatalysts to promote enantioselective transformations. | C-acetylation of indolones using chiral bicyclic imidazoles. | chinesechemsoc.org |

| Cation-Directed Desymmetrization | A chiral cation phase-transfer catalyst directs the alkylation of an achiral imidazole anion to one of its two enantiotopic nitrogens. | Synthesis of axially chiral 2-aryl imidazoles. | nih.gov |

| Stereospecific Acetonylation | Use of reagents like peracetic acid and Ru/C for stereospecific installation of an acetoxy group on an azetidinone precursor. | Synthesis of AOSA, a key intermediate for carbapenem (B1253116) antibiotics. | unipv.it |

Advanced Synthetic Techniques in the Preparation of this compound

Modern synthetic strategies for imidazole derivatives prioritize efficiency, atom economy, and environmental considerations. These approaches offer significant advantages over classical methods, which often involve harsh conditions and generate substantial waste.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. tandfonline.com This approach is valued for its time-saving nature, step-economy, and environmentally friendly characteristics, as it often eliminates the need for isolating intermediates. tandfonline.com

The synthesis of substituted imidazoles frequently employs a three-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate. researchgate.netresearchgate.net For the synthesis of this compound analogs, 3-furaldehyde would serve as the aldehyde component. Various catalysts have been developed to promote this transformation under mild conditions. For instance, ytterbium triflate has proven to be an effective catalyst for this three-component coupling, leading to excellent yields in an environmentally benign process. researchgate.net Similarly, iron(III) chloride has been utilized as a catalyst in the multicomponent Biginelli cyclization to produce complex furyl-substituted pyrimidinones, demonstrating the versatility of metal catalysts in MCRs. rsc.org The use of deep eutectic solvents, such as urea/zinc(II) dichloride, has also been shown to catalyze the synthesis of 2,4,5-trisubstituted imidazoles, offering a greener alternative to traditional solvents. rsc.org

MCRs contribute significantly to "green" chemistry by maximizing atom economy and allowing for the synthesis of complex molecules with greater efficiency. researchgate.net

Metal-Catalyzed Coupling Reactions for C-C and C-N Bond Formation

Transition-metal-catalyzed cross-coupling reactions are fundamental for constructing the carbon-carbon and carbon-nitrogen bonds essential for the imidazole core and its substituents. sci-hub.se These methods are widely applied in the synthesis of various heterocyclic compounds. sci-hub.se

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, are particularly prominent. The Suzuki-Miyaura coupling, for example, can be used to introduce the furyl group by reacting a halogenated imidazole with a furylboronic acid. nih.gov This reaction has been successfully applied to couple 2-furylboronic acid with iodo-substituted heterocycles. sci-hub.se The Negishi reaction, which involves the coupling of an organozinc compound with an organic halide, is another powerful tool. acs.org The choice of ligand is crucial for the success of these couplings, with phosphine (B1218219) ligands like P(2-furyl)3 showing high selectivity in certain reactions. acs.org

These catalytic systems often involve a three-step cycle: oxidative addition of an aryl halide to the metal center, transmetalation with the organometallic reagent, and reductive elimination to form the desired product. acs.org The development of new catalysts and ligands continues to expand the scope and efficiency of these reactions, enabling the synthesis of increasingly complex imidazole derivatives. sci-hub.se

Solvent-Free and Microwave-Assisted Synthetic Protocols

In recent years, there has been a significant shift towards more environmentally friendly synthetic methods. Solvent-free and microwave-assisted protocols have emerged as powerful techniques to reduce waste, shorten reaction times, and often improve yields. rasayanjournal.co.inasianpubs.org

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions are conducted by grinding the reactants together, sometimes with a catalytic amount of a solid support or catalyst. researchgate.net This method has been successfully used for the synthesis of 2,4,5-triaryl substituted imidazoles by grinding a 1,2-diketone, an aromatic aldehyde, and ammonium acetate with molecular iodine as a catalyst. researchgate.net The benefits of this approach include shorter reaction times, cleaner reaction profiles, and easier workup procedures, making it a practical and economically attractive option. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been widely adopted in organic synthesis to accelerate reactions. ias.ac.inresearchgate.net This technique has been effectively applied to the one-pot synthesis of 2,4,5-triarylimidazoles. For example, a three-component condensation of benzil, aldehydes, and ammonium acetate can be achieved in just 1-3 minutes under microwave irradiation in the presence of a catalyst like glyoxylic acid, resulting in high yields. rasayanjournal.co.in The use of microwave technology in solvent-free conditions further enhances the green credentials of the synthesis, avoiding the hazards associated with flammable solvents. rasayanjournal.co.inijprajournal.com A variety of catalysts, including neutral ionic liquids, have been employed in microwave-assisted imidazole synthesis, demonstrating the versatility of this technology. ijprajournal.com

The combination of microwave heating and solvent-free conditions represents a highly efficient and environmentally benign strategy for the synthesis of imidazole derivatives. ijprajournal.comresearchgate.net

| Method | Reactants | Catalyst/Conditions | Advantages | Reference |

| Solvent-Free Grinding | 1,2-Diketone, Aldehyde, Ammonium Acetate | Molecular Iodine | Short reaction time, easy workup | researchgate.net |

| Microwave-Assisted | Benzil, Aldehyde, Ammonium Acetate | Glyoxylic Acid | Rapid reaction (1-3 min), high yields | rasayanjournal.co.in |

| Microwave & Solvent-Free | Aldehyde, Amine, etc. | Acidic Alumina/Ammonium Acetate | Environmentally benign, moderate to good yields | researchgate.net |

| Microwave-Assisted | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary Amines, Ammonium Acetate | p-Toluenesulfonic acid/Ethanol | Green protocol, moderate to good yields (46-80%) | nih.gov |

Purification and Isolation Techniques for this compound

The purification of the final product is a critical step to ensure its purity for subsequent applications. Following synthesis, the reaction mixture is typically worked up to isolate the crude product. A common procedure involves pouring the reaction mixture into ice-water, which causes the solid product to precipitate. rasayanjournal.co.in This precipitate is then collected by filtration, washed with water, and dried. rasayanjournal.co.in

For further purification, recrystallization from a suitable solvent, such as ethanol, is often employed. rasayanjournal.co.in The purity of the compound can be assessed using thin-layer chromatography (TLC), with a common eluent system being a mixture of petroleum ether and ethyl acetate. rasayanjournal.co.in In some cases, flash chromatography is used for purification, particularly for furan-containing products, using a solvent system like ethyl acetate and methylene chloride. orgsyn.org It is noted that furan-containing compounds can be sensitive and may decompose over time if residues of silica (B1680970) from chromatography are present. orgsyn.org

For nitrogen-containing heterocyclic compounds like imidazoles, extraction with an organic solvent such as chloroform (B151607) or dichloromethane (B109758) may be part of the workup process, especially after nitration reactions. google.com The organic extracts are then dried over an anhydrous salt like magnesium sulfate, and the solvent is removed by distillation to yield the product. google.com

Advanced Spectroscopic and Structural Elucidation of 2 3 Furyl 5 Methylimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of 2-(3-Furyl)-5-methylimidazole provides critical information about the number of different types of protons and their neighboring environments. The expected chemical shifts are influenced by the aromaticity and electronegativity of the furan (B31954) and imidazole (B134444) rings.

The protons on the furan ring are expected to appear in the aromatic region, typically between 6.0 and 8.0 ppm. The specific positions of the furan protons (H-2', H-4', and H-5') would be distinguished by their coupling constants. For instance, the H-2' proton of the 3-furyl substituent would likely appear as a singlet or a finely split multiplet due to smaller long-range couplings. The H-4' and H-5' protons would exhibit characteristic doublet or doublet of doublets patterns depending on their coupling interactions.

The imidazole ring protons also resonate in the aromatic region. The C-4 proton of the imidazole ring would show a distinct signal, the multiplicity of which would be influenced by the adjacent methyl group, likely resulting in a quartet or a broad singlet. The N-H proton of the imidazole ring is often observed as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration, often appearing downfield.

The methyl group at the C-5 position of the imidazole ring is expected to produce a singlet in the upfield region of the spectrum, typically around 2.0-2.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

|---|---|---|---|

| H-2' (Furan) | ~7.8 - 8.2 | s | - |

| H-4' (Furan) | ~6.5 - 6.9 | t | ~1.8 |

| H-5' (Furan) | ~7.5 - 7.9 | t | ~1.0 |

| H-4 (Imidazole) | ~7.0 - 7.4 | s | - |

| N-H (Imidazole) | Variable (broad) | s | - |

| -CH₃ (Imidazole) | ~2.2 - 2.5 | s | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbon atoms of the furan ring are expected to resonate in the aromatic region (approximately 100-150 ppm). The C-3' carbon, being the point of attachment to the imidazole ring, would likely be found in this range. The other furan carbons (C-2', C-4', and C-5') will also have characteristic shifts.

The imidazole ring carbons (C-2, C-4, and C-5) will also appear in the downfield region. The C-2 carbon, being bonded to two nitrogen atoms and the furan ring, is expected to be the most downfield of the imidazole carbons. The C-4 and C-5 carbons will have distinct shifts influenced by the methyl group and the point of attachment to the furan ring. The carbon of the methyl group will appear significantly upfield, typically in the range of 10-20 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 (Imidazole) | ~140 - 145 |

| C-4 (Imidazole) | ~125 - 130 |

| C-5 (Imidazole) | ~130 - 135 |

| -CH₃ (Imidazole) | ~10 - 15 |

| C-2' (Furan) | ~142 - 146 |

| C-3' (Furan) | ~120 - 125 |

| C-4' (Furan) | ~108 - 112 |

| C-5' (Furan) | ~140 - 144 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) in Ascribing Complex Structures

For an unambiguous assignment of all proton and carbon signals, 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the coupled protons on the furan ring (H-4' and H-5'). youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. sdsu.eduresearchgate.net It would definitively link each proton signal to its attached carbon, for example, the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. researchgate.netwisc.edu This is crucial for connecting the furan and imidazole rings, for instance, by observing a correlation between the H-2' or H-4' furan protons and the C-2 carbon of the imidazole ring. It would also confirm the position of the methyl group by showing a correlation between the methyl protons and the C-4 and C-5 carbons of the imidazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, even if they are not directly coupled. researchgate.net It can be used to confirm the connectivity and stereochemistry by showing through-space interactions between protons on the furan and imidazole rings.

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups.

N-H Stretch: A broad absorption band is expected in the region of 3200-3500 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring. Its broadness is due to hydrogen bonding.

C-H Aromatic Stretch: Sharp peaks above 3000 cm⁻¹ (typically 3100-3150 cm⁻¹) would be indicative of the C-H stretching vibrations of the furan and imidazole rings.

C-H Aliphatic Stretch: Absorptions just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) would correspond to the C-H stretching of the methyl group.

C=C and C=N Stretching: The region between 1500 and 1650 cm⁻¹ will contain a series of bands due to the C=C and C=N stretching vibrations within the aromatic furan and imidazole rings.

C-O Stretching: A strong absorption band, typically in the range of 1000-1250 cm⁻¹, would be characteristic of the C-O-C stretching of the furan ring.

Out-of-Plane Bending: The fingerprint region (below 1000 cm⁻¹) will contain a complex pattern of bands corresponding to C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern of the aromatic rings.

Table 3: Characteristic FT-IR Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Imidazole) | 3200-3500 | Medium, Broad |

| C-H Stretch (Aromatic) | 3100-3150 | Medium, Sharp |

| C-H Stretch (Aliphatic) | 2850-2960 | Weak to Medium |

| C=C, C=N Stretch (Ring) | 1500-1650 | Medium to Strong |

| C-O-C Stretch (Furan) | 1000-1250 | Strong |

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides complementary information to FT-IR, as the selection rules for Raman activity differ. Vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum.

For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic rings. The C=C stretching vibrations of the furan and imidazole rings, which are highly polarizable, are expected to give rise to strong Raman signals. The symmetric stretching of the C-C bond between the two rings would also be a characteristic Raman band. The symmetric breathing modes of the rings, which involve the expansion and contraction of the rings, are often prominent in the Raman spectrum and can provide valuable structural information.

Table 4: Characteristic Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=C Stretch (Ring) | 1550-1650 | Strong |

| Ring Breathing Modes | 900-1200 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of unknown compounds. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy, typically to four or five decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass but different atomic compositions.

For this compound, with a chemical formula of C₈H₈N₂O, the theoretical exact mass can be calculated. This calculated value serves as a benchmark for comparison with the experimentally obtained HRMS data. The high resolving power of HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, enables the separation of ions with very similar masses, ensuring confident identification. nih.govresearchgate.net The process involves ionizing the sample, often using techniques like electrospray ionization (ESI), and then measuring the m/z of the resulting ions. The high accuracy of the measurement allows for the generation of a list of possible elemental formulas, from which the correct formula can be determined based on chemical context and the presence of isotopic patterns.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₈H₈N₂O |

| Monoisotopic Mass | 148.0637 u |

| Nominal Mass | 148 u |

Note: This table presents theoretical values. Experimental HRMS data would provide a measured exact mass for comparison.

Electronic Absorption Spectroscopy (UV-Vis) in Conjugation and Electronic Transitions Research

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful technique for investigating the electronic structure of molecules containing chromophores. libretexts.org In the case of this compound, the conjugated system arising from the imidazole and furan rings gives rise to characteristic absorption bands in the UV-Vis spectrum. These absorptions correspond to the excitation of electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (π* orbitals). ubbcluj.rospectroscopyonline.com

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands provide valuable information about the extent of conjugation and the nature of the electronic transitions. uzh.ch The imidazole ring itself exhibits characteristic absorptions, and its conjugation with the 3-furyl substituent is expected to cause a bathochromic (red) shift in the absorption maxima compared to the individual parent heterocycles. This shift is indicative of a more extended π-electron system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

While specific UV-Vis spectral data for this compound is not detailed in the provided search results, studies on related furyl-substituted imidazoles confirm the utility of this technique. For example, research on 2-(2'-furyl)-substituted imidazo[1,2-a]pyridines shows that the electronic spectra are key to understanding the effects of substitution on the electronic properties of the molecule. scribd.com The solvent environment can also influence the position of the absorption bands, providing further insights into the nature of the electronic transitions and the molecule's interaction with its surroundings. The analysis of the UV-Vis spectrum is often complemented by theoretical calculations to assign the observed electronic transitions to specific molecular orbitals. lcms.cz

Table 2: Expected UV-Vis Absorption Characteristics for Conjugated Heterocyclic Systems

| Transition Type | Typical Wavelength Range | Description |

| π → π | 200-400 nm | Occurs in compounds with conjugated double bonds. Strong absorption. |

| n → π | >300 nm | Involves non-bonding electrons (e.g., from nitrogen). Weaker absorption. |

Note: The actual λmax for this compound would need to be determined experimentally.

X-ray Crystallography for Definitive Solid-State Structural Determination of this compound (if applicable to research)

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, offering a detailed and definitive picture of the molecular geometry. Furthermore, it reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonding and π-π stacking. sciensage.info

For this compound, a single-crystal X-ray diffraction analysis would provide invaluable structural information. It would confirm the connectivity of the furan and imidazole rings and determine the relative orientation of the two rings with respect to each other (i.e., the dihedral angle). This is particularly important for understanding the degree of planarity and the extent of electronic communication between the two heterocyclic systems.

Although a specific crystal structure for this compound is not found in the provided search results, numerous studies on related imidazole and furan derivatives have utilized X-ray crystallography for structural elucidation. conicet.gov.arjhu.eduresearchgate.net For instance, the crystallographic analysis of 2-(2'-furyl)-imidazole has shown the presence of conformers in the crystalline lattice. conicet.gov.ar Similarly, studies on other substituted imidazoles have used X-ray diffraction to confirm their molecular structures and analyze intermolecular interactions. sciensage.infografiati.com The data obtained from such an analysis would be crucial for structure-property relationship studies, computational modeling, and understanding the molecule's potential interactions with biological targets.

Table 3: Representative Crystallographic Data for a Hypothetical Crystal of this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Åα = 90°, β = Y'°, γ = 90° |

| Molecules per Unit Cell (Z) | 4 |

| Key Intermolecular Interactions | N-H···N hydrogen bonds, π-π stacking |

Note: This table is purely illustrative. The actual crystallographic parameters can only be determined through experimental X-ray diffraction analysis of a suitable single crystal.

Theoretical and Computational Chemistry Studies on 2 3 Furyl 5 Methylimidazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can predict a wide range of molecular characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for determining the ground state geometries and energetics of molecules. For 2-(3-Furyl)-5-methylimidazole, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can be used to optimize the molecular structure. nih.govresearchgate.net This process yields key geometric parameters.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Predicted Value (Å or °) |

| C-C (furan ring) | 1.37 - 1.43 |

| C-O (furan ring) | 1.36 - 1.37 |

| C-N (imidazole ring) | 1.32 - 1.38 |

| C-C (imidazole ring) | 1.36 |

| C-C (inter-ring) | 1.46 |

| Dihedral Angle (Furan-Imidazole) | ~15-25° |

Note: These are representative values and can vary slightly depending on the specific DFT functional and basis set used.

These calculations reveal that the molecule is not perfectly planar, with a slight twist between the furan (B31954) and imidazole (B134444) rings. The energetics derived from DFT can also be used to compare the stability of different isomers and tautomers.

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, can provide a more rigorous treatment of electron correlation. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common ab initio method used to improve upon the Hartree-Fock approximation by including electron correlation. smu.eduwikipedia.org For a molecule like this compound, MP2 calculations can offer a more accurate description of dispersion forces and other weak interactions that are crucial for understanding intermolecular interactions and conformational preferences. smu.edu However, these methods are computationally more demanding than DFT. smu.edu

The electronic properties predicted by quantum chemical calculations can be visualized to understand a molecule's reactivity. The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. nih.gov For this compound, the MEP would show negative potential (red/yellow regions) around the nitrogen atoms of the imidazole ring and the oxygen atom of the furan ring, indicating these are sites susceptible to electrophilic attack. researchgate.net Positive potential (blue regions) would be expected around the hydrogen atoms.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. acadpubl.eumalayajournal.org The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and stability. acadpubl.eumalayajournal.org A smaller energy gap suggests higher reactivity. For this compound, the HOMO is likely to be distributed over the electron-rich furan and imidazole rings, while the LUMO may also be located across the conjugated system.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | ~ -6.0 to -6.5 eV |

| LUMO Energy | ~ -1.0 to -1.5 eV |

| HOMO-LUMO Energy Gap | ~ 4.5 to 5.5 eV |

| Dipole Moment | ~ 3.0 to 4.0 Debye |

Note: These values are estimations based on typical calculations for similar heterocyclic systems and can vary with the computational method.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations can reveal the conformational landscape of this compound, showing how the molecule flexes and rotates around its single bonds. This is particularly important for understanding how the molecule might interact with biological targets or other molecules in a solution. By simulating the molecule in a solvent box (e.g., water), MD can also provide insights into solvation effects and the nature of intermolecular hydrogen bonding.

Theoretical Studies on Tautomerism and Isomerism in Imidazole-Furan Systems

Imidazole-containing compounds can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms in the ring. nih.govresearchgate.netreading.ac.uk Computational methods can be used to calculate the relative energies of these tautomers to predict which form is more stable. researchgate.net For this compound, the position of the hydrogen on the imidazole nitrogen (N1 vs. N3) will influence the molecule's electronic properties and hydrogen bonding capabilities. nih.gov Theoretical studies can quantify the energy difference between these tautomers and the energy barrier for their interconversion.

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is also a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.govgithub.io By calculating the magnetic shielding tensors for each nucleus, it is possible to obtain theoretical spectra that can be compared with experimental data to confirm the structure. researchgate.net

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an infrared (IR) spectrum. karazin.ua These calculated frequencies and their corresponding vibrational modes (e.g., C-H stretch, C=N stretch) can be used to interpret experimental IR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.netmit.edu These calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the electronic structure and chromophores of this compound. nih.govnih.gov

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Parameter | Predicted Value Range |

| ¹H NMR | Chemical Shift (imidazole CH) | 7.0 - 7.5 ppm |

| Chemical Shift (furan CH) | 6.5 - 8.0 ppm | |

| Chemical Shift (methyl) | 2.2 - 2.5 ppm | |

| ¹³C NMR | Chemical Shift (imidazole C) | 115 - 145 ppm |

| Chemical Shift (furan C) | 110 - 150 ppm | |

| IR | C=N Stretch | 1500 - 1600 cm⁻¹ |

| C-H Stretch (aromatic) | 3000 - 3100 cm⁻¹ | |

| UV-Vis | λmax | 250 - 280 nm |

Note: Predicted spectroscopic values are highly dependent on the computational method and solvent model used. These are representative ranges.

Investigation of Non-Covalent Interactions and Binding Models Involving this compound

The imidazole moiety itself is known to participate in a variety of non-covalent interactions, which are crucial for the structure and function of many biological systems. These interactions include hydrogen bonding, where the imidazole ring can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the lone pair on the other nitrogen atom), as well as π-π stacking and other van der Waals forces.

Computational methods such as molecular docking are frequently employed to predict the binding modes and affinities of small molecules like imidazole derivatives to biological targets. These studies can provide valuable insights into the specific non-covalent interactions that stabilize the ligand-protein complex, such as identifying key amino acid residues involved in the binding. However, specific molecular docking studies or detailed analyses of the non-covalent interaction profile for this compound with specific proteins or other molecules have not been reported in the searched literature.

Further research, including dedicated computational chemistry studies and experimental validation, would be necessary to elucidate the specific non-covalent interactions and binding models relevant to this compound. Such studies would be instrumental in understanding its potential biological activities and for the rational design of new molecules based on its scaffold.

Reactivity and Mechanistic Studies of 2 3 Furyl 5 Methylimidazole

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) and Furan (B31954) Rings

The imidazole and furan rings exhibit distinct reactivities towards electrophilic and nucleophilic substitution, influenced by the electron-donating or -withdrawing nature of the other ring as a substituent.

Electrophilic Substitution: Both furan and imidazole are π-excessive aromatic heterocycles, making them generally more reactive towards electrophiles than benzene (B151609). quora.com

On the Furan Ring: The furan ring is highly activated towards electrophilic substitution, which preferentially occurs at the C2 (α) position, or C5 if C2 is occupied. scribd.comyoutube.com In 2-(3-Furyl)-5-methylimidazole, the imidazole substituent at the 3-position will direct incoming electrophiles. Studies on analogous 5-(2-furyl)-1-methyl-1H-imidazoles have shown that electrophilic attack, including nitration, bromination, and acylation, occurs predominantly at the free α-position (C5) of the furan ring. researchgate.netosi.lv The imidazole ring acts as an electron-withdrawing group, slightly deactivating the furan ring compared to furan itself, but the α-position remains the most reactive site. researchgate.netosi.lv

On the Imidazole Ring: Electrophilic substitution on the imidazole ring typically occurs at the C4 or C5 positions, which are electron-rich. uobabylon.edu.iq The reaction is often facilitated by the formation of a more stable intermediate carbocation compared to attack at the C2 position. uobabylon.edu.iq However, in the target molecule, the C5 position is already substituted with a methyl group. Therefore, electrophilic attack would be directed to the C4 position. Depending on the reaction conditions, electrophilic attack can occur on both the furan and imidazole rings. researchgate.netosi.lv

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on unsubstituted furan or imidazole rings is generally difficult due to their electron-rich nature. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring system and a good leaving group. Concerted SNAr mechanisms have also been studied on various aromatic systems. nih.gov For this compound, nucleophilic substitution would likely require prior functionalization to introduce a suitable leaving group, such as a halogen. For instance, studies on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene demonstrate that a fluorine atom can be displaced by various nucleophiles. beilstein-journals.orgbeilstein-journals.org

| Reaction Type | Preferred Position on Furan Ring | Preferred Position on Imidazole Ring | Conditions & Remarks |

| Nitration | C2 or C5 (α-position) | C4 | Nitric acid in sulfuric acid. researchgate.netuobabylon.edu.iq |

| Bromination | C2 or C5 (α-position) | C4/C5 | Bromine in a suitable solvent like chloroform (B151607). researchgate.netuobabylon.edu.iq |

| Acylation | C2 or C5 (α-position) | C4 | Friedel-Crafts conditions (e.g., acetic anhydride/BF3). youtube.comresearchgate.net |

| Nucleophilic Substitution | Not favored | Not favored | Requires activation by electron-withdrawing groups and a leaving group. researchgate.net |

Functionalization at Nitrogen and Carbon Positions of the Imidazole Core

The imidazole core offers multiple sites for functionalization, including the two nitrogen atoms and the carbon atoms of the ring.

N-Functionalization: The imino nitrogen (N-1) of the imidazole ring is acidic and can be deprotonated by a base, allowing for subsequent alkylation or acylation. uobabylon.edu.iq The pyridinic nitrogen (N-3) is basic and can be protonated or alkylated to form imidazolium salts. The choice of reaction conditions can often control the site of functionalization. Alkylation of similar 1-hydroxyimidazoles has been shown to occur at the N-hydroxy group. researchgate.net

C-Functionalization: As discussed, the C4 position is susceptible to electrophilic attack. Additionally, deprotonation at the C2 position, although less acidic than the N-H proton, can be achieved with strong bases to form a nucleophilic organometallic species (e.g., lithiation). This intermediate can then react with various electrophiles, allowing for the introduction of a wide range of functional groups.

Cycloaddition Reactions and Pericyclic Transformations Involving the Furan Moiety

The furan ring can act as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. youtube.com

Diels-Alder Reactions: Furan is known to react with electron-deficient dienophiles. youtube.comrsc.org The reaction is often reversible, and the stability of the resulting oxa-bridged cycloadduct depends on the substituents and reaction conditions. rsc.org For this compound, the furan moiety is expected to undergo Diels-Alder reactions with reactive dienophiles like maleic anhydride or dimethyl acetylenedicarboxylate. youtube.com The presence of the imidazole ring may influence the reactivity and stereoselectivity of the cycloaddition. rsc.org These reactions provide a powerful tool for constructing more complex molecular architectures. nih.gov

[3+2] Cycloadditions: Furan derivatives can also participate as the dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrile oxides. nih.govresearchgate.net This leads to the formation of five-membered heterocyclic rings fused to the initial furan structure.

| Reaction Type | Role of Furan | Reactant Partner (Example) | Product Type |

| Diels-Alder | Diene (4π system) | Maleic Anhydride (Dienophile) | Oxa-bridged cyclohexene derivative |

| [3+2] Cycloaddition | Dipolarophile | Nitrile Oxide (1,3-dipole) | Isoxazoline derivative |

Oxidative and Reductive Transformations

Both the furan and imidazole rings can undergo oxidative and reductive transformations, which can lead to ring opening or modification of the ring systems.

Oxidation: Furan rings are susceptible to oxidation, which can proceed through various mechanisms. researchgate.net Cytochrome P450-catalyzed oxidation can form reactive epoxide or cis-enedione intermediates, which can lead to ring cleavage. nih.gov Chemical oxidation can also be employed to transform the furan ring; for instance, oxidation of a furan ring with reagents like ruthenium trichloride/sodium periodate has been used as a method to unmask a carboxylic acid. youtube.com The imidazole ring can also be oxidized, often leading to ring-opened products or the formation of hydantoin derivatives. hyphadiscovery.com

Reduction: Catalytic hydrogenation can reduce the double bonds in either ring. The furan ring can be hydrogenated to form a tetrahydrofuran derivative. The conditions required for the reduction of the imidazole ring are generally more vigorous. The choice of catalyst and reaction conditions can allow for selective reduction of one ring over the other.

Studies on the Stability and Degradation Pathways under Various Chemical Conditions

The stability of this compound is influenced by environmental factors such as pH, light, and temperature.

Acidic Conditions: The furan ring is known to be sensitive to strong acids, which can lead to polymerization or ring-opening reactions. The imidazole ring, being basic, will be protonated under acidic conditions, forming an imidazolium cation. This protonation can alter the electronic properties and subsequent reactivity of the entire molecule.

Basic Conditions: The molecule is generally more stable under basic conditions. The N-H proton of the imidazole ring can be removed by a strong base, forming an imidazolate anion.

Photochemical and Thermal Stability: Compounds containing a furan ring can react with singlet oxygen, which may limit their long-term stability in the presence of light and air. nih.gov Thermal stability would need to be determined experimentally, but heterocyclic compounds are often quite stable. Long oligofurans have been noted to undergo decomposition under ambient conditions in solution. d-nb.info

Investigation of Acid-Base Properties and Proton Transfer Mechanisms

The imidazole moiety confers distinct acid-base properties to the molecule.

Acidity and Basicity: The imidazole ring contains both a weakly acidic proton on the pyrrole-like nitrogen (N-1) and a basic site at the pyridine-like nitrogen (N-3). This amphoteric character allows it to act as either a proton donor or acceptor. The pKa values are crucial for understanding its behavior in biological systems and for controlling its reactivity.

Proton Transfer and Tautomerism: The proton on the N-1 nitrogen can potentially tautomerize to the N-3 nitrogen. In this compound, this would result in 2-(3-Furyl)-4-methylimidazole. The position of this tautomeric equilibrium is influenced by the solvent and the electronic nature of the substituents. researchgate.net Proton transfer is a key mechanism in many reactions catalyzed by imidazole-containing molecules. nih.gov Studies on related benzimidazoles have investigated proton transfer processes in detail. jlu.edu.cn

Advanced Research Applications of 2 3 Furyl 5 Methylimidazole in Chemical Sciences

Coordination Chemistry: 2-(3-Furyl)-5-methylimidazole as a Ligand

The imidazole (B134444) moiety is a fundamental building block in coordination chemistry, known for its ability to act as a ligand and form stable complexes with a wide range of metal ions. nih.govwikipedia.org As a derivative, this compound would be expected to coordinate to metal centers, typically through the pyridine-like nitrogen atom of the imidazole ring. The presence of the furan (B31954) and methyl groups would modify its steric and electronic properties compared to unsubstituted imidazole, potentially influencing the geometry and stability of its metal complexes.

Synthesis and Characterization of Metal ComplexesThe synthesis of metal complexes involving imidazole-based ligands typically involves reacting the ligand with a suitable metal salt in an appropriate solvent.nih.govrdd.edu.iquomustansiriyah.edu.iqCharacterization of such complexes is routinely performed using a suite of analytical techniques:

Spectroscopic Methods: FT-IR spectroscopy helps identify the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of the imidazole ring. nih.gov UV-Visible spectroscopy provides information about the d-d electronic transitions within the metal center, which is indicative of the complex's geometry. nih.govnih.gov NMR spectroscopy can be used for complexes with diamagnetic metal ions to elucidate the structure in solution.

Other Techniques: Elemental analysis confirms the stoichiometric composition of the complexes, while magnetic susceptibility measurements determine the magnetic properties (paramagnetic or diamagnetic) and the number of unpaired electrons on the metal center. nih.gov

Despite these established methods, no specific studies detailing the synthesis and characterization of metal complexes with this compound as a ligand were identified in the search results.

Ligand Field Theory and Electronic Properties of ComplexesLigand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes.purdue.eduwikipedia.orgIt is an application of molecular orbital theory that explains the splitting of the metal's d-orbitals due to the electrostatic field created by the surrounding ligands.purdue.eduwikipedia.orgThe nature of the ligand—in this hypothetical case, this compound—and the geometry of the complex dictate the pattern and magnitude of this d-orbital splitting.

This splitting determines many key properties of the complex:

Electronic Spectra: The energy differences between the split d-orbitals correspond to the energies of photons absorbed in the UV-Visible region, giving rise to the characteristic colors of many transition metal complexes. wikipedia.org

Magnetic Properties: The magnitude of the d-orbital splitting, when compared to the energy required to pair electrons, determines whether a complex will be high-spin or low-spin. This, in turn, dictates its paramagnetic behavior.

No experimental or theoretical studies applying Ligand Field Theory to complexes of this compound were found. Therefore, specific data on their electronic properties, such as d-d transition energies or magnetic moments, cannot be provided.

Catalytic Applications of this compound Metal ComplexesMetal complexes are widely used as catalysts in a vast array of chemical reactions.mdpi.commdpi.comImidazole-containing ligands can play a crucial role in catalysis by tuning the steric and electronic environment of the metal center, thereby influencing the catalyst's activity and selectivity.mdpi.comrsc.orgFor instance, complexes involving imidazole derivatives have been investigated for oxidation reactions and Knoevenagel condensation.mdpi.comrsc.org

The specific structure of this compound could theoretically offer unique catalytic properties. However, the scientific literature search did not yield any reports on the synthesis of its metal complexes or their subsequent application in catalysis.

Development as a Building Block in Supramolecular Chemistry Research

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. mdpi.comrsc.org Molecules with hydrogen bond donors (the N-H of the imidazole) and acceptors (the pyridine-like nitrogen), like this compound, are excellent candidates for building blocks in the design of supramolecular assemblies. nih.gov

Self-Assembly Processes and Hydrogen Bonding NetworksSelf-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent forces such as hydrogen bonding and π–π stacking.nih.govImidazole is well-known to form extended hydrogen-bonded chains and networks.nih.govstanford.eduThe N-H group acts as a hydrogen bond donor, while the sp²-hybridized nitrogen atom serves as an acceptor.stanford.edu

While the fundamental principles suggest that this compound could participate in such self-assembly processes, no specific studies documenting its behavior, such as the formation of one-dimensional chains or two-dimensional networks, have been reported.

Host-Guest Chemistry and Molecular Recognition StudiesHost-guest chemistry involves the formation of complexes where one molecule (the host) encloses another (the guest).mdpi.comnih.govThis process is governed by molecular recognition, which relies on complementary non-covalent interactions between the host and guest.kiku.dknih.govImidazole and its derivatives can be incorporated into larger host molecules or can themselves act as guests.

The specific size, shape, and functional groups of this compound would determine its potential role in host-guest systems. However, no research was found that investigates this compound in the context of molecular recognition or as a component in a host-guest assembly.

Data Tables

Due to the lack of specific experimental data for "this compound" in the reviewed literature, no data tables containing research findings for this compound can be generated.

Investigation in Advanced Materials Science Research

The unique molecular architecture of this compound, which combines the electron-rich furan ring with the versatile imidazole moiety, has prompted investigations into its utility in various branches of advanced materials science. Researchers are exploring its potential in organic electronics, polymer chemistry, and sensor technology, driven by the promising photophysical and chemical properties inherent to its constituent heterocyclic systems.

Organic Electronics Applications (e.g., OLEDs, DSSCs)

The application of furan and imidazole derivatives in organic electronics is an active area of research, suggesting the potential of this compound in devices such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). While direct studies on this specific compound are limited, the known properties of its core components provide a basis for predicting its performance.

In the context of OLEDs , the imidazole ring is a well-established component in various emissive and charge-transporting materials. Its electron-deficient nature can be beneficial for electron transport, and its derivatives have been incorporated into blue-emitting materials. The furan ring, on the other hand, is an electron-rich moiety that can be functionalized to tune the electronic properties of a molecule. The combination of these two rings in this compound could lead to a material with bipolar charge transport characteristics, which is advantageous for achieving balanced charge injection and recombination in OLEDs, potentially leading to higher efficiencies.

Table 1: Potential Photophysical Properties of this compound Derivatives for Organic Electronics

| Property | Predicted Characteristic | Rationale |

| Luminescence | Potential for blue to green emission | Based on known emission spectra of similar furan-imidazole compounds. |

| Charge Transport | Bipolar (electron and hole transport) | Combination of electron-deficient imidazole and electron-rich furan. |

| Energy Levels (HOMO/LUMO) | Tunable via substitution | Functionalization of the furan or imidazole ring can alter the energy gap. |

| Molar Extinction Coefficient | Potentially high | Aromatic nature of both rings contributes to strong light absorption. |

Use as a Component in Polymer Chemistry and Functional Coatings

The bifunctional nature of this compound, with reactive sites on both the furan and imidazole rings, makes it a candidate for incorporation into polymers and functional coatings.

In polymer chemistry , this compound could be used as a monomer or a precursor to a monomer. The furan ring can participate in Diels-Alder reactions, a powerful tool for creating cross-linked or functionalized polymers. The imidazole ring, particularly the nitrogen atoms, can be a site for polymerization or for grafting onto existing polymer chains. Polymers incorporating the this compound unit could exhibit enhanced thermal stability, altered solubility, and specific photophysical properties derived from the heterocyclic moieties.

In the realm of functional coatings , the imidazole group is known for its ability to act as a corrosion inhibitor for various metals. A coating containing this compound could therefore offer protective properties. The furan component could be utilized for creating self-healing coatings through reversible Diels-Alder chemistry. Furthermore, the compound's structure could be modified to include polymerizable groups, allowing it to be covalently incorporated into a coating matrix, thereby preventing leaching and ensuring long-term functionality.

Sensor Development based on this compound Derivatives

Derivatives of this compound are being explored for their potential in the development of chemical sensors. The imidazole ring, with its two nitrogen atoms, can act as a binding site for metal ions and protons, making it a suitable platform for the design of chemosensors. The furan ring can be part of a conjugated system that exhibits changes in its fluorescence or absorption properties upon binding of an analyte.

Research has shown that imidazole-based fluorescent probes can selectively detect specific metal ions. For instance, a sensor incorporating a 2,4,5-triaryl imidazole scaffold has been developed for the selective detection of Fe³⁺ ions. The sensing mechanism often involves a change in the intramolecular charge transfer (ICT) characteristics of the molecule upon analyte binding, leading to a measurable optical response. By modifying the substituents on the furan and imidazole rings of this compound, it is possible to tune the sensor's selectivity and sensitivity for a variety of analytes, including metal ions, anions, and biologically relevant small molecules.

Table 2: Potential Sensing Applications of this compound Derivatives

| Analyte | Sensing Mechanism | Potential Application |

| Metal Ions (e.g., Fe³⁺, Cu²⁺) | Chelation with imidazole nitrogens, modulating fluorescence | Environmental monitoring, biological imaging |

| Protons (pH sensing) | Protonation of imidazole nitrogen, altering absorption/emission | Monitoring of biological processes, industrial process control |

| Anions | Hydrogen bonding with N-H of imidazole | Detection of pollutants in water |

Fundamental Mechanistic Probes in Biochemical Systems (Excluding Clinical Studies)

The unique structural features of this compound also make it a valuable tool for investigating fundamental mechanisms in biochemical systems. Its ability to interact with biological macromolecules at a molecular level provides insights into enzyme inhibition and receptor binding.

Enzyme Inhibition Mechanism Research (e.g., urease inhibition mechanisms)

The imidazole and furan moieties are present in many biologically active compounds, and their derivatives have been extensively studied as enzyme inhibitors. A significant area of research is the inhibition of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea.

While direct mechanistic studies on this compound as a urease inhibitor are not widely reported, research on structurally similar furan chalcones provides valuable insights. nih.govnih.gov These studies have shown that furan-containing compounds can act as potent urease inhibitors. nih.govnih.gov Molecular docking studies of these inhibitors with the urease active site reveal key interactions. nih.govnih.gov For example, the furan oxygen and other electronegative atoms in the inhibitor can coordinate with the nickel ions in the active site of the enzyme. nih.govnih.gov Additionally, hydrophobic and hydrogen bonding interactions with amino acid residues in the active site pocket contribute to the binding affinity. nih.govnih.gov

The inhibitory mechanism of such compounds is often found to be competitive or mixed-type, indicating that they either compete with the substrate for binding to the active site or bind to an allosteric site to modulate the enzyme's activity. The this compound molecule, with its potential to chelate metal ions via the imidazole ring and form hydrogen bonds, is a promising candidate for urease inhibition. Mechanistic studies involving this compound could further elucidate the specific interactions that govern the inhibition of this medically and agriculturally important enzyme.

Table 3: Key Interactions in the Postulated Urease Inhibition by Furan-Imidazole Derivatives

| Interacting Moiety of Inhibitor | Enzyme Active Site Component | Type of Interaction |

| Imidazole Nitrogen Atoms | Nickel Ions (Ni²⁺) | Coordination/Chelation |

| Furan Oxygen Atom | Amino Acid Residues (e.g., Histidine) | Hydrogen Bonding |

| Aromatic Rings (Furan/Imidazole) | Hydrophobic Pockets | Hydrophobic Interactions |

| Methyl Group | Hydrophobic Pockets | van der Waals Forces |

Receptor Binding Studies at a Molecular Level

The structural motifs present in this compound are also found in compounds that interact with various biological receptors. For example, imidazole derivatives have been investigated as modulators of serotonin (B10506) receptors, which are implicated in a wide range of physiological and pathological processes.

Molecular modeling and docking studies are instrumental in understanding how ligands bind to receptors at the molecular level. These studies can predict the binding affinity and orientation of a ligand within the receptor's binding pocket. For a compound like this compound, the imidazole ring could form hydrogen bonds with specific amino acid residues, while the furan and methyl groups could engage in hydrophobic or van der Waals interactions.

While specific receptor binding studies for this compound are not extensively documented, the general principles of ligand-receptor interactions suggest its potential as a molecular probe. By systematically modifying its structure and evaluating the binding affinity to a panel of receptors, researchers can gain insights into the structure-activity relationships that govern receptor recognition and signaling. This fundamental knowledge is crucial for the rational design of new therapeutic agents that target specific receptor subtypes.

Development as Fluorescent or Spectroscopic Probes for Biological Research

The unique structural combination of a furan and an imidazole ring within the same molecule, as seen in this compound, presents a promising scaffold for the development of advanced fluorescent and spectroscopic probes. This class of heterocyclic compounds has garnered significant interest in the field of biological research due to their intrinsic photophysical properties, which can be finely tuned through synthetic modifications. The electron-rich nature of the furan ring, coupled with the versatile coordination and hydrogen-bonding capabilities of the imidazole moiety, allows for the rational design of probes that can selectively interact with biological targets and signal these events through changes in their fluorescence or absorption spectra.

Research into furan-imidazole derivatives has demonstrated their potential for creating probes with desirable characteristics such as high quantum yields, large Stokes shifts, and good photostability. These properties are crucial for sensitive and high-contrast imaging in complex biological environments. While direct and extensive research on the application of this compound as a fluorescent probe is not widely documented in publicly available literature, the foundational principles of its constituent parts and studies on closely related analogues provide a strong basis for its potential in this area.

A notable study in the application of furan-imidazole derivatives as fluorescent probes for selective in vitro and in vivo cancer cell imaging highlights the potential of this structural motif. nih.gov In this research, three different furan and imidazole fluorescent derivatives, referred to as Cyclo X, SAC, and SNO, were synthesized and evaluated. nih.gov These compounds serve as excellent examples of how the furan-imidazole core can be functionalized to create effective biological probes.

The photophysical properties of these derivatives underscore their suitability for fluorescence-based applications. The excitation and emission wavelengths, along with their fluorescence quantum yields, are summarized in the table below.

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ) |

| Cyclo X | 360 | 452 | 92 | 0.226 |

| SAC | 350 | 428 | 78 | 0.400 |

| SNO | 350 | 432 | 82 | 0.479 |

| Table 1: Photophysical data of fluorescent furan-imidazole derivatives in solution. nih.gov |

The data reveals that these compounds exhibit fluorescence in the blue region of the visible spectrum, with substantial Stokes shifts that are advantageous for minimizing self-quenching and improving signal-to-noise ratios in biological imaging. nih.gov

Further investigation into the biological applications of these probes demonstrated their potential in cancer cell imaging. In vitro studies using HT-29 cancer cells showed that Cyclo X, in particular, produced very bright fluorescence images. nih.gov This suggests that the probe can effectively penetrate cell membranes and accumulate in sufficient concentrations to provide a strong signal.

A key aspect of a successful biological probe is its ability to selectively target specific cells or tissues. In vivo imaging studies using 4T1 tumor-bearing mice revealed that Cyclo X selectively accumulates in the tumor tissue without significant distribution in other organs. nih.gov This selectivity is a critical attribute for potential diagnostic and therapeutic applications, as it can reduce off-target effects and improve the accuracy of tumor identification. The non-cytotoxic nature of Cyclo X further enhances its profile as a promising candidate for long-term monitoring of cancer cells. nih.gov

The development of these furan-imidazole derivatives showcases the immense potential of the this compound scaffold in the design of sophisticated fluorescent and spectroscopic probes for biological research. By strategically modifying the core structure, it is possible to fine-tune the photophysical properties and introduce specific functionalities for targeted biological investigations. Future research in this area could focus on synthesizing and evaluating a broader range of derivatives of this compound to explore its full potential in creating novel tools for cellular imaging, biosensing, and disease diagnostics.

Future Directions and Emerging Research Avenues for 2 3 Furyl 5 Methylimidazole

Exploration of Novel Synthetic Methodologies with Enhanced Sustainability

The synthesis of substituted imidazoles is well-established, but the focus is increasingly shifting towards green and sustainable methods. Future research should prioritize the development of eco-friendly synthetic routes to 2-(3-Furyl)-5-methylimidazole that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the refinement of multicomponent reactions (MCRs). acs.orgnih.gov MCRs are atom-economical processes that combine three or more reactants in a single step, reducing the need for intermediate purification and solvent usage. acs.orgnih.gov Adapting MCRs, such as the Radziszewski reaction, using bio-derived precursors like furfural (B47365) could offer a highly efficient and sustainable pathway. mdpi.com The use of novel catalytic systems is also crucial. Heterogeneous catalysts, such as zeolites or solid-supported acids like HBF₄–SiO₂, have shown great potential for synthesizing other imidazoles with high yields and selectivity, and they can often be recycled and reused. rsc.org Exploring the use of unconventional energy sources like microwave or ultrasound irradiation could further enhance reaction rates and reduce energy footprints. researchgate.net

| Sustainable Approach | Potential Advantage for this compound Synthesis | Key Research Focus |

|---|---|---|

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. acs.org | Optimization of reaction conditions using 3-furfuraldehyde, a methyl-containing reactant, and an ammonia (B1221849) source. |

| Reusable Heterogeneous Catalysts | Facilitates catalyst recovery and reuse, minimizing waste streams. rsc.org | Screening of catalysts like zeolites or functionalized silica (B1680970) for improved yield and selectivity. |

| Alternative Energy Sources | Faster reaction times, lower energy consumption, improved product selectivity. researchgate.net | Investigating the efficacy of microwave and ultrasound irradiation in driving the synthesis. |

| Bio-based Starting Materials | Reduces reliance on petrochemicals, enhances sustainability. mdpi.commdpi.commdpi.com | Utilizing derivatives of furfural (from biomass) as the key furan (B31954) source. |

Advanced Computational Design and Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, saving time and resources. For this compound, advanced computational modeling can illuminate its structure-reactivity relationships.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict various physicochemical properties and biological activities. researchgate.netdigitaloceanspaces.com By calculating molecular descriptors, these models can forecast properties like solubility, stability, and potential interactions with biological targets. researchgate.net Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, orbital energies (HOMO-LUMO), and electrostatic potential of the molecule. nih.govbohrium.com This information is vital for understanding its reactivity in chemical reactions and its binding mechanisms with receptors or enzymes. nih.gov Such predictive models can guide the rational design of new derivatives of this compound with enhanced properties for specific applications.

Integration into Hybrid Functional Materials and Nanosystems

The unique electronic and coordinating properties of the imidazole (B134444) and furan moieties make this compound an attractive building block for novel functional materials. Future research should explore its integration into hybrid materials and nanosystems.

A significant area of potential is in the development of Metal-Organic Frameworks (MOFs). rsc.orgnih.govmdpi.com The nitrogen atoms in the imidazole ring can act as linkers to coordinate with metal ions, forming porous, crystalline structures. rsc.org MOFs constructed with this compound as a ligand could exhibit unique properties for applications in gas storage, catalysis, or chemical sensing. nih.govnih.gov The furan moiety could add further functionality or be used for post-synthetic modification.

Furthermore, the compound could be used to functionalize the surface of nanoparticles, creating hybrid nanosystems. nih.govmdpi.compageplace.de Such systems could combine the properties of the inorganic core (e.g., magnetic or optical) with the chemical reactivity of the organic shell, leading to applications in targeted drug delivery or diagnostics. nih.govmdpi.com

| Material/System | Potential Role of this compound | Prospective Application |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Organic linker coordinating to metal centers. rsc.orgmdpi.com | Gas separation, heterogeneous catalysis, chemical sensors. |

| Hybrid Nanoparticles | Surface functionalization ligand. nih.gov | Theranostics, targeted drug delivery, bioimaging. |

| Conductive Polymers | Monomeric unit for polymerization. | Organic electronics, sensors, corrosion inhibitors. |

| Sol-Gel Materials | Dopant to confer specific optical or sensing properties. mdpi.com | Optical sensors, smart coatings. |

Unexplored Reactivity Patterns and Derivatization Opportunities

While the general reactivity of furan and imidazole rings is known, their interplay within the this compound scaffold presents opportunities to explore novel chemical transformations and create a library of new derivatives. The imidazole ring can undergo N-alkylation or N-arylation, while both rings are susceptible to electrophilic substitution reactions such as halogenation, nitration, and acylation.

Future work could focus on regioselective functionalization, targeting specific positions on either the furan or imidazole ring to tune the molecule's electronic and steric properties. Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) could be employed to attach various substituents, significantly expanding the chemical space of accessible derivatives. The synthesis of novel hybrid molecules, where this compound is linked to other pharmacologically active scaffolds, could lead to compounds with synergistic or entirely new biological activities. nih.gov For instance, creating conjugates with moieties like coumarin (B35378) has proven effective for other imidazole compounds.

Mechanistic Deepening of Interactions in Model Chemical and Biochemical Systems